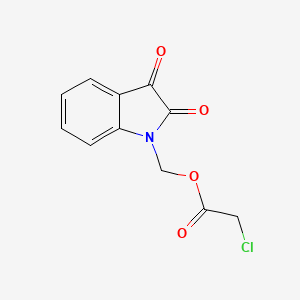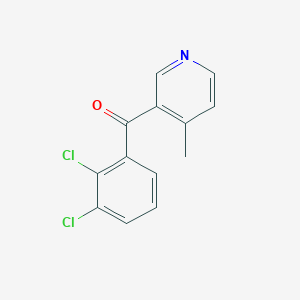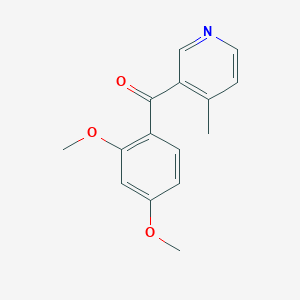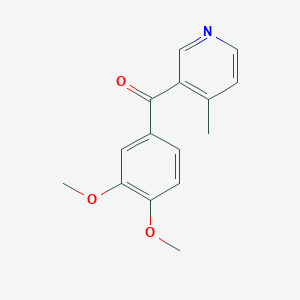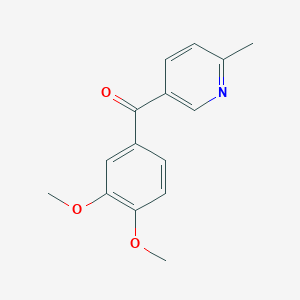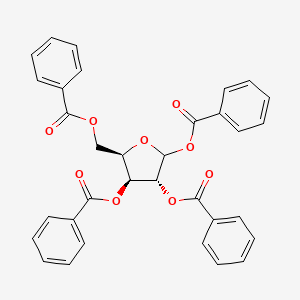
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride
説明
“N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound . It is a derivative of thiazole, a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have a wide range of applications in different fields .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride” are not available in the retrieved data, thiazoles in general are known to undergo a variety of chemical reactions. They can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .科学的研究の応用
Dopamine D2 Receptor Ligands
Research indicates significant interest in the development of compounds that interact with the dopamine D2 receptor (D2R), which plays a crucial role in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds related to the thiazolylpiperidine structure have been identified as potential D2R modulators, showcasing the importance of specific moieties for high D2R affinity. The exploration of these compounds underscores their therapeutic potential in addressing dopaminergic pathway-related disorders (Jůza et al., 2022).
C-N Bond Forming Cross-Coupling Reactions
The chemical properties of nitrogen-containing compounds like N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride facilitate their use in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are critical in organic synthesis, offering pathways to synthesize complex molecules with potential pharmaceutical applications. The development of recyclable catalysts underscores an effort towards sustainable chemistry (Kantam et al., 2013).
DNA Minor Groove Binders
Compounds with structural similarities to N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride have been studied for their ability to bind to the minor groove of DNA. This binding specificity is critical in the development of fluorescent DNA stains and potential therapeutic agents, illustrating the diverse applications of thiazolylpiperidines in molecular biology and cancer research (Issar & Kakkar, 2013).
Synthesis of Heterocycles
The thiazole moiety, as part of the compound's structure, plays a significant role in the synthesis of heterocycles. Research into 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights the importance of such structures in developing compounds with various biological activities. These synthetic approaches provide insights into the versatility of thiazolylpiperidines as precursors in the synthesis of biologically active molecules (Abdurakhmanova et al., 2018).
Glutamate Receptor Antagonists
The exploration of thiazolylpiperidines has extended into the development of glutamate receptor antagonists, particularly targeting the metabotropic glutamate receptor subtype 5 (mGluR5). These compounds, such as MPEP and MTEP, have shown promise in neurodegeneration, addiction, anxiety, and pain management, demonstrating the therapeutic potential of thiazolylpiperidine derivatives in treating central nervous system disorders (Lea & Faden, 2006).
将来の方向性
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve exploring these potential applications further and developing new thiazole-based compounds with enhanced properties and lesser side effects.
特性
IUPAC Name |
4-methyl-N-piperidin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.2ClH/c1-7-6-13-9(11-7)12-8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZAZJGDPPUYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





